Alaproclate hydrochloride

Description

Properties

IUPAC Name |

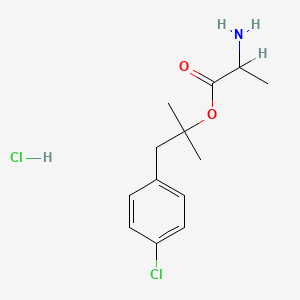

[1-(4-chlorophenyl)-2-methylpropan-2-yl] 2-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2.ClH/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10;/h4-7,9H,8,15H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAKSOWFKIUFNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60719-82-6 (Parent) | |

| Record name | Alaproclate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463328 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

60719-83-7 | |

| Record name | Alaproclate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60719-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alaproclate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alaproclate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALAPROCLATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NIH506S9US | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alaproclate: A Technical Guide to a Pioneering Selective Serotonin Reuptake Inhibitor

Abstract

This technical guide provides a comprehensive scientific overview of Alaproclate (developmental code name GEA-654), an early selective serotonin reuptake inhibitor (SSRI) developed by the Swedish pharmaceutical company Astra AB in the 1970s.[1] While its development was ultimately discontinued due to preclinical safety concerns, Alaproclate holds a significant place in the history of psychopharmacology as one of the first compounds of its kind, alongside zimelidine and indalpine.[1] This document delves into the core scientific principles of Alaproclate, including its mechanism of action, chemical properties, synthesis, and preclinical and clinical findings. It is intended for researchers, scientists, and drug development professionals interested in the evolution of antidepressant therapies and the scientific investigation of monoamine transporter function.

Introduction: The Dawn of Selective Serotonin Reuptake Inhibition

The development of Alaproclate emerged from the monoamine hypothesis of depression, which posited that a deficiency in synaptic concentrations of neurotransmitters like serotonin (5-hydroxytryptamine, 5-HT) was a key etiological factor in depressive disorders. Before the advent of SSRIs, the primary pharmacological treatments were tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). While effective, these agents suffered from a broad range of side effects due to their non-selective interactions with various neurotransmitter systems.

Alaproclate was designed to offer a more targeted therapeutic approach by selectively inhibiting the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to postsynaptic receptors. This guide will explore the scientific journey of Alaproclate, from its chemical synthesis to its pharmacological characterization and the ultimate reasons for its discontinuation.

Chemical Properties and Synthesis

Alaproclate, with the IUPAC name 1-(4-chlorophenyl)-2-methylpropan-2-yl 2-aminopropanoate, is a small molecule with the chemical formula C₁₃H₁₈ClNO₂ and a molar mass of 255.74 g·mol⁻¹.[1]

Table 1: Chemical and Physical Properties of Alaproclate

| Property | Value |

| IUPAC Name | 1-(4-chlorophenyl)-2-methylpropan-2-yl 2-aminopropanoate |

| Chemical Formula | C₁₃H₁₈ClNO₂ |

| Molar Mass | 255.74 g·mol⁻¹ |

| Appearance | White to off-white crystalline powder |

The synthesis of Alaproclate can be achieved through a multi-step process.[1]

Experimental Protocol: Synthesis of Alaproclate

-

Grignard Reaction: Methyl 4-chlorophenylacetate is reacted with methylmagnesium iodide (a Grignard reagent) to form the tertiary alcohol, 1-(4-chlorophenyl)-2-methyl-2-propanol.

-

Acylation: The resulting tertiary alcohol is then acylated using 2-bromopropionyl bromide to yield the corresponding ester.

-

Amination: Finally, the ester is treated with ammonia to replace the bromine atom with an amino group, yielding Alaproclate.[1]

Caption: Synthesis pathway of Alaproclate.

Mechanism of Action: A Dual-Target Compound

Alaproclate's primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. By blocking SERT, Alaproclate increases the concentration and duration of serotonin in the synapse, leading to enhanced serotonergic neurotransmission.

In addition to its SSRI properties, Alaproclate was also found to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] This dual activity is a noteworthy characteristic of the compound.

Selective Serotonin Reuptake Inhibition

In vitro and in vivo studies demonstrated Alaproclate's selectivity for the serotonin system. It was found to be practically devoid of action on several other receptors, including 5-HT, histamine-H1, alpha-1 and alpha-2 adrenergic, and dopamine D2 receptors.[2] Furthermore, unlike tricyclic antidepressants, Alaproclate had a negligible effect on muscarinic receptors and did not inhibit norepinephrine uptake in vivo.[2]

In vivo studies in rats using the H 75/12-method to measure 5-HT uptake showed a regional selectivity for Alaproclate's action, with the highest potency observed in the hippocampus and hypothalamus, followed by the striatum and cerebral cortex, and low potency in the spinal cord.[2]

NMDA Receptor Antagonism

Subsequent research revealed that Alaproclate also functions as a non-competitive antagonist of the NMDA receptor.[1] Studies on cerebellar granule cells showed that Alaproclate blocked NMDA-induced changes in membrane potential and intracellular calcium in a noncompetitive manner, with an IC50 value of 0.3 µM.[3] This effect was found to be stereoselective, with the S-(-)-enantiomer being more potent than the R-(+)-enantiomer.[3] The antagonism was reversible upon removal of the drug.[3]

Caption: Dual mechanism of action of Alaproclate.

Pharmacokinetics and Metabolism

A study in 12 patients with dementia of the Alzheimer's type provided key pharmacokinetic data for Alaproclate in humans.[4] The drug was found to be rapidly absorbed with an elimination half-life of approximately 7.1 hours.[4] Plasma protein binding was determined to be 82%.[4] Repeated administration over two weeks resulted in plasma concentrations consistent with those predicted from a single dose.[4] The pharmacological effect was confirmed by the inhibition of serotonin uptake in patient platelets and a reduction in blood serotonin concentration.[4]

The specific cytochrome P450 (CYP) enzymes responsible for the metabolism of Alaproclate have not been extensively detailed in the available literature. For many psychotropic medications, CYP enzymes such as CYP1A2, CYP2C19, CYP2D6, and CYP3A4 are primarily involved in metabolism.[5][6]

Table 2: Human Pharmacokinetic Parameters of Alaproclate

| Parameter | Value | Reference |

| Elimination Half-life | 7.1 ± 0.9 hours | [4] |

| Plasma Protein Binding | 82 ± 1% | [4] |

Clinical Trials and Discontinuation

Alaproclate was investigated for its therapeutic potential in depression and senile dementia.[2] In a study involving patients with Alzheimer's-type dementia, a positive effect on emotional functions was observed in five out of twelve patients.[4]

Despite showing promise as a selective and effective antidepressant, the development of Alaproclate was discontinued. The primary reason for this was the observation of liver complications in rodent studies.[1] This finding of hepatotoxicity in preclinical animal models ultimately halted its progression towards clinical use.

Preclinical Toxicology: The Challenge of Hepatotoxicity

The discontinuation of Alaproclate due to liver complications in rodent studies highlights the critical role of preclinical toxicology in drug development. Drug-induced liver injury (DILI) is a significant cause of drug attrition and market withdrawal.

Experimental Protocol: General Approach for Assessing Drug-Induced Liver Injury in Rodents

A standard preclinical toxicology study to assess for potential hepatotoxicity would typically involve the following steps:

-

Dose Range-Finding Study: A preliminary study to determine the appropriate dose levels for the main toxicity study.

-

Repeated-Dose Toxicity Study: Administration of the test compound (e.g., Alaproclate) to rodents (e.g., rats or mice) daily for a specified duration (e.g., 28 or 90 days). Multiple dose groups (low, mid, high) and a control group are included.

-

Clinical Observations: Daily monitoring of animals for any signs of toxicity.

-

Clinical Pathology: Collection of blood samples at various time points for analysis of liver function markers.

-

Key Biomarkers: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.

-

-

Gross Pathology: At the end of the study, a thorough necropsy is performed to examine all organs for any abnormalities.

-

Histopathology: The liver is collected, weighed, and processed for microscopic examination by a veterinary pathologist to identify any cellular changes, such as necrosis, inflammation, steatosis (fatty change), or fibrosis.

Caption: A generalized workflow for preclinical hepatotoxicity assessment.

Conclusion: A Legacy of Selectivity

Alaproclate, though never reaching the market, represents a pivotal step in the evolution of antidepressant pharmacotherapy. Its development underscored the feasibility and potential benefits of targeting a specific neurotransmitter system to treat depression, paving the way for the highly successful class of SSRIs that would follow. The discovery of its dual action as an NMDA receptor antagonist also adds a layer of complexity to its pharmacological profile that is of continued interest to neuropharmacologists. The story of Alaproclate serves as a valuable case study in drug discovery, illustrating both the promise of rational drug design and the critical importance of rigorous preclinical safety evaluation.

References

-

Bergman, I., Bråne, G., Gottfries, C. G., Jostell, K. G., Karlsson, I., & Svennerholm, L. (1983). Alaproclate: a pharmacokinetic and biochemical study in patients with dementia of Alzheimer type. Psychopharmacology, 80(3), 279–283. [Link]

-

Wilkinson, A., Courtney, M., Westlind-Danielsson, A., Hallnemo, G., & Akerman, K. E. (1994). Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow. The Journal of Pharmacology and Experimental Therapeutics, 271(3), 1314–1319. [Link]

-

Ögren, S. O., Hall, H., Köhler, C., Magnusson, O., & Sjöstrand, S. E. (1984). Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia. Journal of Neural Transmission, 59(4), 265–288. [Link]

-

Wikipedia. (2023). Alaproclate. [Link]

-

National Center for Biotechnology Information. (n.d.). Cytochrome P450. In StatPearls. [Link]

-

Preskorn, S. H. (1997). Clinically relevant pharmacology of selective serotonin reuptake inhibitors. An overview with emphasis on pharmacokinetics and effects on oxidative drug metabolism. Clinical Pharmacokinetics, 32 Suppl 1, 1–21. [Link]

-

Austin Publishing Group. (2016). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 3A4 Enzyme and Relevant Drug Interactions: Review of Articles. Austin Journal of Psychiatry and Behavioral Sciences, 3(2), 1054. [Link]

Sources

- 1. Alaproclate - Wikipedia [en.wikipedia.org]

- 2. Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alaproclate: a pharmacokinetic and biochemical study in patients with dementia of Alzheimer type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acnp.org [acnp.org]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

A Technical Guide to the Dual-Action Mechanism of Alaproclate Hydrochloride on the N-Methyl-D-Aspartate (NMDA) Receptor

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

Alaproclate (GEA-654), a compound developed by Astra AB in the 1970s, is historically recognized as one of the first selective serotonin reuptake inhibitors (SSRIs)[1][2]. While its development as an antidepressant was halted due to findings of hepatotoxicity in preclinical rodent studies, its unique pharmacological profile remains a subject of significant interest in neuropharmacology[1][3]. Beyond its canonical role as an SSRI, alaproclate exhibits a potent and direct interaction with the glutamatergic system, specifically as an antagonist of the N-Methyl-D-Aspartate (NMDA) receptor[4][5][6].

This guide provides a comprehensive technical analysis of alaproclate hydrochloride's effects on the NMDA receptor. We will dissect its dual-action mechanism, detailing both its direct antagonistic properties and the indirect modulation stemming from its primary SSRI activity. This document is designed to serve as a definitive resource, synthesizing experimental evidence with practical, field-proven methodologies to offer a complete understanding of this complex interaction.

Part 1: Direct, Reversible Antagonism of the NMDA Receptor Ion Channel

The most direct effect of alaproclate on the glutamatergic system is its function as a non-competitive antagonist of the NMDA receptor. This action is distinct from its effect on serotonin reuptake and is characterized by a direct blockade of ion flow through the NMDA receptor-coupled channel[4][6].

Mechanism of Direct Antagonism

Experimental evidence from studies on cultured cerebellar granule cells demonstrates that alaproclate potently blocks NMDA-induced changes in membrane potential and subsequent intracellular calcium influx[4]. The key characteristics of this antagonism are:

-

Non-Competitive Inhibition: Alaproclate does not compete with the binding of the primary agonist (glutamate/NMDA) or the co-agonist (glycine). This was confirmed by the observation that high concentrations of glycine could not reverse the inhibition caused by alaproclate[4]. Furthermore, alaproclate did not alter the receptor's sensitivity to magnesium (Mg²⁺), indicating its binding site is distinct from the Mg²⁺ block site within the channel pore[4].

-

Reversibility: The inhibitory effect of alaproclate is rapidly reversed upon its removal by perfusion. This contrasts with irreversible non-competitive antagonists like dizocilpine (MK-801)[4].

-

Stereoselectivity: The antagonistic effect is stereoselective, with the S-(-)-enantiomer being more potent than the R-(+)-enantiomer[4].

-

Potency: Alaproclate blocks the NMDA receptor-coupled ion flow with a half-maximal inhibitory concentration (IC₅₀) of approximately 0.3 µM[4].

Quantitative Pharmacological Data

The following table summarizes the key pharmacological parameters of alaproclate's direct interaction with the NMDA receptor.

| Parameter | Value | Cell Type | Source |

| IC₅₀ | 0.3 µM | Cerebellar Granule Cells | [4] |

| Mechanism | Non-competitive | Cerebellar Granule Cells | [4] |

| Kinetics | Reversible | Cerebellar Granule Cells | [4] |

| Stereoselectivity | S-(-)-enantiomer > R-(+)-enantiomer | Cerebellar Granule Cells | [4] |

| Glycine Sensitivity | Unaffected | Cerebellar Granule Cells | [4] |

| Mg²⁺ Sensitivity | Unaffected | Cerebellar Granule Cells | [4] |

Experimental Protocol 1: Electrophysiological Assessment via Whole-Cell Patch-Clamp

This protocol details the methodology to validate alaproclate's direct antagonistic effects on NMDA receptor currents in cultured hippocampal neurons, a common model system for studying synaptic function.

Objective: To measure NMDA-evoked ionic currents and quantify the inhibitory effect of alaproclate.

Methodology:

-

Cell Preparation: Culture primary hippocampal neurons from E18 rat embryos on glass coverslips. Use cells between 12-18 days in vitro (DIV) for mature receptor expression.

-

Recording Setup:

-

Transfer a coverslip to a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine, and 0.001 Tetrodotoxin (to block voltage-gated sodium channels). pH adjusted to 7.4. Mg²⁺ is omitted to allow NMDA receptor activation at negative membrane potentials.

-

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette (3-5 MΩ resistance) filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, and 0.3 Na-GTP. pH adjusted to 7.2. Cesium is used to block potassium currents.

-

Clamp the neuron's membrane potential at -70 mV.

-

-

NMDA Receptor Activation:

-

Apply a brief (2-3 second) pulse of the external solution containing 100 µM NMDA to evoke an inward current.

-

Establish a stable baseline response by applying NMDA every 60 seconds.

-

-

Alaproclate Application:

-

Once a stable baseline is achieved, perfuse the chamber with the external solution containing a known concentration of this compound (e.g., 0.1 µM, 0.3 µM, 1 µM, 10 µM) for 3-5 minutes.

-

During alaproclate perfusion, continue to apply the 100 µM NMDA pulse every 60 seconds.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA-evoked inward current before, during, and after alaproclate application.

-

Calculate the percentage of inhibition for each concentration.

-

Plot a concentration-response curve and fit the data to a logistic function to determine the IC₅₀ value.

-

Causality and Self-Validation: This method provides a direct, real-time measurement of ion flow through the NMDA receptor channel. The use of specific ion channel blockers (TTX, Cesium) isolates the NMDA receptor current. A stable baseline before drug application and washout recovery after drug removal validates that the observed effect is due to the compound and not rundown of the cell's response.

Experimental Protocol 2: Assessing Serotonin-Dependent Modulation with Brain Slice Electrophysiology

This protocol is designed to dissect the indirect, serotonin-mediated effects of alaproclate from its direct antagonism.

Objective: To determine if alaproclate's inhibition of synaptic NMDA currents is partially mediated by 5-HT₁ₐ receptors.

Methodology:

-

Slice Preparation: Prepare acute 300 µm coronal slices containing the prefrontal cortex or hippocampus from a young adult rat using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Recording Setup:

-

Allow slices to recover for at least 1 hour.

-

Transfer a slice to a recording chamber and perfuse with oxygenated aCSF at 30-32°C.

-

Perform whole-cell patch-clamp recordings from pyramidal neurons as described in Protocol 1.

-

-

Evoking Synaptic NMDA Currents:

-

Place a bipolar stimulating electrode in a layer adjacent to the recorded neuron.

-

In the presence of an AMPA receptor antagonist (e.g., 20 µM CNQX) and a GABAₐ receptor antagonist (e.g., 50 µM Picrotoxin), deliver a brief electrical stimulus to evoke a pure, synaptically-driven NMDA receptor-mediated excitatory postsynaptic current (EPSC). Hold the cell at +40 mV to relieve the Mg²⁺ block.

-

Establish a stable baseline of NMDA EPSCs.

-

-

Pharmacological Manipulation:

-

Condition A: Apply alaproclate (e.g., 1 µM) to the bath and record the change in NMDA EPSC amplitude. This will reflect the combined direct and indirect effects.

-

Condition B: In a separate slice (or after washout from Condition A), first apply a selective 5-HT₁ₐ receptor antagonist (e.g., 1 µM WAY-100635). After 10 minutes, co-apply alaproclate (1 µM).

-

-

Data Analysis:

-

Measure the percentage inhibition of the NMDA EPSC by alaproclate in Condition A.

-

Measure the percentage inhibition of the NMDA EPSC by alaproclate in the presence of the 5-HT₁ₐ antagonist in Condition B.

-

Interpretation: If the inhibition in Condition B is significantly less than in Condition A, it provides strong evidence that a portion of alaproclate's effect is mediated indirectly through the activation of 5-HT₁ₐ receptors. The remaining inhibition in Condition B can be attributed to its direct antagonistic action.

-

Trustworthiness and Logic: This experimental design uses pharmacological blockade to isolate pathways. By comparing the effect of alaproclate with and without a key serotonin receptor antagonist, the contribution of the indirect pathway can be logically deduced and quantified. This self-validating system separates the compound's multiple mechanisms of action.

Part 3: Synthesis and Broader Implications

The dual pharmacology of this compound—acting as both a potent SSRI and a direct, reversible NMDA receptor antagonist—presents a complex but compelling profile for neuropharmacological research.

Integrated View:

-

Temporal Dynamics: The direct channel block is likely to have a rapid onset, limited only by pharmacokinetics. The indirect, serotonin-mediated modulation would have a slower onset, requiring serotonin to accumulate in the synapse and engage second messenger systems.

-

Regional Specificity: The net effect of alaproclate could vary between brain regions depending on the local expression and density of SERT, NMDA receptor subunits, and relevant 5-HT receptor subtypes.[2]

Implications for Drug Development and Research:

-

Reinterpretation of Historical Data: The discovery of alaproclate's NMDA antagonistic properties necessitates a re-evaluation of data from its initial development. Effects previously attributed solely to serotonin reuptake inhibition may, in fact, have resulted from this compound's combined action on both serotonergic and glutamatergic systems.

-

A Tool for Probing Neurotransmitter Interactions: Alaproclate serves as a valuable research tool for studying the intricate crosstalk between serotonin and glutamate. Its dual action allows for the simultaneous manipulation of both systems, providing insights into how they cooperate to regulate synaptic plasticity, mood, and cognition.[7][8]

-

Therapeutic Potential in Complex Disorders: Although alaproclate itself was not advanced, its mechanism highlights the potential of multi-target compounds for treating complex neuropsychiatric disorders. Conditions like major depressive disorder and neurodegenerative diseases are increasingly understood to involve dysregulation in both the serotonergic and glutamatergic pathways.[8][9] A compound that simultaneously normalizes both systems could offer unique therapeutic advantages.

Conclusion

This compound is more than a historical footnote in the development of antidepressants. It is a pharmacologically distinct molecule with a dual mechanism of action that bridges two of the most critical neurotransmitter systems in the central nervous system. It acts as a potent, reversible, and non-competitive antagonist of the NMDA receptor ion channel, an effect that is independent of its primary function as a selective serotonin reuptake inhibitor. Its complete pharmacological signature in vivo is a synthesis of this direct, rapid channel blockade and a more subtle, indirect modulation of NMDA receptor function driven by elevated synaptic serotonin. For researchers and drug developers, a thorough understanding of this dual-action profile is essential for accurately interpreting experimental data and for appreciating the therapeutic potential of targeting both serotonin and glutamate pathways in concert.

References

-

Wilkinson A, Courtney M, Westlind-Danielsson A, Hallnemo G, Akerman KE. (1994). Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow. J Pharmacol Exp Ther, 271(3):1323-8. [Link]

-

Wikipedia. Alaproclate. [Link]

-

Yuen EY, Jiang Q, Chen P, Feng J, Yan Z. (2005). Serotonin 5-HT1A receptors regulate NMDA receptor channels through a microtubule-dependent mechanism. J Neurosci, 25(23):5488-501. [Link]

-

Jego, F., et al. (2013). Serotonin 2B Receptor by Interacting with NMDA Receptor and CIPP Protein Complex May Control Structural Plasticity at Glutamatergic Synapses. ACS Chemical Neuroscience, 4(11), 1459–1471. [Link]

-

Ögren SO, Ross SB, Hall H, Holm AC, Renyi AL. (1984). Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia. J Neural Transm, 59(4):265-88. [Link]

-

Yuen EY, Jiang Q, Chen P, Feng J, Yan Z. (2005). Serotonin 5-HT1A receptors regulate NMDA receptor channels through a microtubule-dependent mechanism. J Neurosci, 25(23):5488-501. [Link]

-

Raiteri M, Paolucci M, Raiteri L, Bonanno G. (2001). Serotonin inhibition of the NMDA receptor/nitric oxide/cyclic GMP pathway in human neocortex slices. Br J Pharmacol, 132(1):119-24. [Link]

-

Tadjalli A, Tadjalli M, Gonzalez-Reyes LE, Fuller DD, Fregosi RF. (2010). Serotonin and NMDA receptors in respiratory long-term facilitation. Respir Physiol Neurobiol, 172(1-2):41-50. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2081, Alaproclate. [Link]

-

Wikipedia. Category:NMDA receptor antagonists. [Link]

-

MedchemExpress. Alaproclate (Japanese). [Link]

-

Brodin E, Linderoth B, Goiny M, Yamamoto Y, Gazelius B, Ungerstedt U, O'Connor WT. (1993). Effects of acute systemic treatment with the 5 HT-uptake blocker alaproclate on tissue levels and release of substance P in rat periaqueductal grey. Br J Pharmacol, 108(4):1063-9. [Link]

-

Bergman I, Bråne G, Gottfries CG, Jostell KG, Karlsson I, Svennerholm L. (1983). Alaproclate: a pharmacokinetic and biochemical study in patients with dementia of Alzheimer type. Psychopharmacology (Berl), 80(3):279-83. [Link]

-

Wikipedia. NMDA receptor antagonist. [Link]

-

Méndez-David I, et al. (2023). Neuroplasticity and Mechanisms of Action of Acute and Chronic Treatment with Antidepressants in Preclinical Studies. International Journal of Molecular Sciences, 24(22), 16429. [Link]

Sources

- 1. Alaproclate - Wikipedia [en.wikipedia.org]

- 2. Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alaproclate | C13H18ClNO2 | CID 2081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alaproclate (hydrochloride) | Virology [virologyhighlights.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Serotonin and NMDA receptors in respiratory long-term facilitation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Alaproclate: a pharmacokinetic and biochemical study in patients with dementia of Alzheimer type - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and development history of Alaproclate

An In-Depth Technical Guide to the Discovery and Development of Alaproclate

Abstract

Alaproclate, developmental code name GEA-654, represents a significant chapter in the history of psychopharmacology. Developed in the 1970s by the Swedish pharmaceutical company Astra AB, it was among the first selective serotonin reuptake inhibitors (SSRIs), a class of drugs that would later revolutionize the treatment of depression.[1] This guide provides a detailed technical account of Alaproclate's journey, from its rational design and chemical synthesis to its complex pharmacological profile, which included a secondary, non-competitive NMDA receptor antagonism.[1][2] We will explore the preclinical and clinical studies that demonstrated its potential therapeutic efficacy in depression and dementia, and critically, analyze the toxicological findings—specifically hepatotoxicity in rodent studies—that ultimately led to the discontinuation of its development.[1][3][4] Alaproclate serves as a pivotal case study in drug development, illustrating both the validation of a novel therapeutic concept and the critical importance of comprehensive safety profiling.

Introduction: The Dawn of Selective Serotonin Reuptake Inhibition

The Therapeutic Landscape Pre-SSRIs

Prior to the 1970s, the pharmacological treatment of depression was dominated by two main classes of drugs: Monoamine Oxidase Inhibitors (MAOIs) and Tricyclic Antidepressants (TCAs).[5] While effective for many, their utility was hampered by significant drawbacks. MAOIs carried the risk of hypertensive crisis when combined with certain foods or medications, and TCAs were associated with a wide array of side effects, including sedation, dry mouth, and cardiotoxicity, due to their broad action on multiple neurotransmitter systems.[6][7] This created a clear unmet medical need for antidepressants with improved safety and tolerability profiles.

The Serotonin Hypothesis of Depression

The development of more targeted antidepressants was guided by the growing evidence for the "serotonin hypothesis," which posited that a deficiency in serotonin neurotransmission was a key factor in the pathophysiology of depression.[8][9] This hypothesis was supported by postmortem studies showing decreased serotonin concentrations in the brains of individuals who had died by suicide and the known mechanisms of existing antidepressants that increased synaptic monoamines.[9] Consequently, pharmaceutical research began to focus on developing agents that could selectively target the serotonin transporter (SERT), thereby increasing synaptic serotonin levels without affecting other receptors that caused the undesirable side effects of TCAs.[9]

Alaproclate (GEA-654): A Pioneering Effort by Astra AB

It was within this scientific context that Astra AB (now AstraZeneca) initiated a program to develop a new class of antidepressants.[1][10] Alaproclate emerged from this effort as one of the first molecules designed to be a selective serotonin reuptake inhibitor.[1] First described in the scientific literature in 1978, it, along with zimelidine and indalpine, was at the forefront of this new therapeutic strategy, predating the eventual market launch of fluoxetine (Prozac) in the late 1980s.[1][5][11]

Chemical Synthesis and Molecular Profile

The chemical structure of Alaproclate is distinct from classic TCAs and is not a phenethylamine or amphetamine derivative.[1] Its synthesis is a multi-step process amenable to laboratory and potential industrial scale-up.

Synthetic Pathway

The synthesis of Alaproclate begins with a Grignard reaction, followed by acylation and amination to yield the final product.[1] This pathway is efficient and utilizes common starting materials.

Caption: Chemical synthesis workflow for Alaproclate.

Step-by-Step Synthesis Protocol

The following protocol is a generalized representation based on the described chemical transformations.[1]

-

Grignard Reaction: To a solution of methyl 4-chlorophenylacetate in an appropriate anhydrous ether solvent (e.g., diethyl ether or THF), add methylmagnesium iodide (a Grignard reagent) dropwise at a controlled temperature (e.g., 0°C).

-

Work-up and Isolation: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent. Dry the combined organic layers and concentrate under reduced pressure to yield the tertiary alcohol, 1-(4-chlorophenyl)-2-methyl-2-propanol.

-

Acylation: Dissolve the tertiary alcohol in a suitable solvent with a non-nucleophilic base. Add 2-bromopropionyl bromide dropwise to form the corresponding ester.

-

Amination: Treat the resulting ester intermediate with ammonia. This nucleophilic substitution reaction replaces the bromine atom with an amino group to yield the final product, Alaproclate.

-

Purification: Purify the crude Alaproclate using standard techniques such as column chromatography or recrystallization.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C13H18ClNO2 | [3] |

| Molecular Weight | 255.74 g/mol | [3] |

| IUPAC Name | [1-(4-chlorophenyl)-2-methylpropan-2-yl] 2-aminopropanoate | [3] |

| CAS Number | 60719-82-6 | [3] |

Pharmacological Profile: A Dual-Action Mechanism

Alaproclate's primary mechanism of action is the selective inhibition of serotonin reuptake.[6][12] However, further research revealed a secondary, distinct mechanism involving the NMDA receptor, making its pharmacological profile more complex than initially understood.[2]

Primary Mechanism: Selective Serotonin Reuptake Inhibition

The therapeutic rationale for Alaproclate was its high affinity and selectivity for the serotonin transporter (SERT).

Caption: Alaproclate's mechanism of action at the serotonergic synapse.

To establish selectivity, competitive binding assays were crucial. These experiments quantify the affinity of a drug for various receptors and transporters.

Exemplary Protocol: Radioligand Binding Assay

-

Preparation of Brain Homogenates: Homogenize specific brain regions (e.g., cortex, hippocampus) from rats in a suitable buffer. Centrifuge the homogenate to isolate cell membranes containing the receptors and transporters of interest.

-

Incubation: Incubate the membrane preparations with a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET) and varying concentrations of the test compound (Alaproclate).

-

Separation: After incubation, rapidly filter the samples through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of Alaproclate that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). A low IC₅₀ for SERT and high IC₅₀ values for other targets indicate high selectivity.

Studies demonstrated that Alaproclate was practically devoid of action on 5-HT, histamine-H1, alpha-1, alpha-2 adrenergic, dopamine D2, and muscarinic receptors.[6]

In vivo studies confirmed that Alaproclate selectively blocked 5-HT uptake in the brain.[6] The compound was found to be most potent in the hippocampus and hypothalamus, regions heavily implicated in mood and cognition.[6] Unlike TCAs such as clomipramine, Alaproclate failed to block noradrenaline (NA) uptake in vivo.[6]

| Brain Region | Potency of 5-HT Uptake Inhibition |

| Hippocampus | Most Potent |

| Hypothalamus | High |

| Striatum | Moderate |

| Cerebral Cortex | Moderate |

| Spinal Cord | Low |

| Data derived from in vivo studies described in scientific literature.[6] |

Secondary Mechanism: Non-Competitive NMDA Receptor Antagonism

A later discovery revealed that Alaproclate also acts as a potent, reversible, and non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2]

This property was demonstrated in studies using cerebellar granule cells. Alaproclate blocked NMDA-induced changes in membrane potential and intracellular calcium influx in a non-competitive manner, with an IC₅₀ value of 0.3 µM.[2] The antagonism was not affected by glycine or magnesium concentrations, further defining its specific site of action on the NMDA receptor complex.[2]

The effect was stereoselective, with the S-(-)-enantiomer being more potent than the R-(+)-enantiomer.[2] Importantly, the inhibitory effect was rapidly reversed upon removal of the drug, distinguishing it from irreversible blockers like dizocilpine (MK-801).[2]

Preclinical to Clinical Translation: Promise and Peril

Alaproclate progressed from preclinical models into human trials, where it was investigated for both depression and dementia.

Caption: High-level development and discontinuation timeline for Alaproclate.

Pharmacokinetics in Animal Models vs. Humans

Pharmacokinetic studies are essential to bridge the gap between preclinical and clinical dosing.

| Parameter | Value in Humans (n=8) |

| Absorption | Rapidly absorbed |

| Elimination Half-Life | 7.1 +/- 0.9 hours |

| Plasma Protein Binding | 82 +/- 1% |

| Data from a study in patients with dementia of the Alzheimer's type.[13] |

Clinical Investigations

An open-label clinical study was conducted in a group of patients with chronic and relatively drug-resistant depression.[4] The results pointed towards an antidepressant effect, with five patients showing an average improvement of over 21 points on the Hamilton Rating Scale for Depression.[4] The pharmacological effect was confirmed by demonstrating a correlation between plasma drug levels and inhibition of serotonin uptake in the patients' platelets.[4]

Given the role of serotonin in cognitive function, Alaproclate was also tested in 12 patients with dementia of the Alzheimer's type.[13] While the primary outcome was pharmacokinetic and biochemical, global ratings showed a positive effect on emotional functions in five of the patients.[13]

The Decisive Hurdle: Hepatotoxicity and Discontinuation

Despite showing therapeutic promise, the development of Alaproclate was halted by a critical safety concern.

Evidence from Preclinical Toxicology

The primary reason for the discontinuation of Alaproclate's development was the observation of liver complications in rodent studies.[1][3] Drug-induced liver injury (DILI) is a major cause of drug failure in both preclinical and clinical stages, and such a finding in animal models is a significant red flag.

Corroborating Signals from Clinical Trials

The concern raised by the preclinical data was echoed in human trials. The open-label study in depression noted that several patients developed abnormal results in liver function tests.[4] Although these changes were not severe enough to require stopping the medication within the trial's duration and reportedly improved, they provided clinical evidence that corroborated the preclinical hepatotoxicity signal.[4]

The Rationale for Discontinuation

The combination of clear evidence of hepatotoxicity in animal models and corresponding safety signals in early human trials made the risk-benefit profile of Alaproclate unfavorable for further development.[1][3] In the competitive landscape of antidepressant development, pursuing a compound with a known liability for liver damage was untenable, leading Astra AB to cease its development.

Conclusion: The Legacy of a Failed Pioneer

Although Alaproclate never reached the market, its story provides invaluable insights for drug development professionals.

Alaproclate's Contribution to the SSRI Revolution

Alaproclate was a crucial proof-of-concept molecule. Its development helped to validate the therapeutic strategy of selectively targeting serotonin reuptake. This pioneering work, along with that on zimelidine and indalpine, laid the scientific and clinical groundwork for the next wave of SSRIs, such as fluoxetine, which would go on to achieve immense clinical and commercial success.[7][8]

Lessons Learned in Drug Development

The history of Alaproclate underscores a fundamental principle of modern drug development: "fail early, fail cheap." The identification of a serious, mechanism-independent toxicity like hepatotoxicity during preclinical and early clinical stages, while disappointing, prevents the immense cost and patient risk associated with failure in late-stage Phase III trials. It highlights the indispensable role of robust toxicology screening in the development pipeline.

Future Perspectives: Dual 5-HT/NMDA Antagonism

The discovery of Alaproclate's dual action as both an SSRI and an NMDA receptor antagonist was ahead of its time.[2] In recent years, the role of the glutamatergic system and NMDA receptors in depression has become a major area of research, culminating in the development of agents like ketamine and esketamine. Alaproclate's unique profile can be seen as a forerunner to multi-target approaches in neuropsychiatric drug discovery, and the insights from its pharmacology may yet inform the design of future therapeutics.

References

-

Wikipedia. Alaproclate. [Link]

- Mosolov, S. N. (2018). Antidepressants are selective serotonin neuronal reuptake inhibitors: 40-year history. Zhurnal nevrologii i psikhiatrii imeni S.S. Korsakova, 118(11), 101-110.

- Ögren, S. O., et al. (1984). Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia. Journal of Neural Transmission, 59(4), 265-288.

-

Baltimore Jewish Home. (2024). A Brief History of Antidepressants. [Link]

- Hillhouse, T. M., & Porter, J. H. (2015). A brief history of the development of antidepressant drugs: From monoamines to glutamate. Experimental and Clinical Psychopharmacology, 23(1), 1–21.

-

Greenbrook TMS. (2020). Unveiling the Brain's Secrets: The History of Antidepressants. [Link]

-

PubMed. Antidepressants are selective serotonin neuronal reuptake inhibitors: 40-year history. [Link]

- Wilkinson, A., et al. (1994). Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow. The Journal of Pharmacology and Experimental Therapeutics, 271(3), 1314–1319.

-

National Institutes of Health. Alaproclate | C13H18ClNO2 | CID 2081 - PubChem. [Link]

-

MedchemExpress.com. Alaproclate | Serotonin Reuptake 阻害剤. [Link]

-

Wikipedia. Astra AB. [Link]

- Lednicer, D. (2008). The Organic Chemistry of Drug Synthesis, Volume 7. John Wiley & Sons.

- Regier, J., et al. (1983). Alaproclate: a pharmacokinetic and biochemical study in patients with dementia of Alzheimer type. Psychopharmacology, 80(3), 279–283.

- Coppen, A., et al. (1984). Alaproclate--an open clinical study in depressive illness. Psychopharmacology, 83(3), 285–287.

- National Center for Biotechnology Information. (2023). Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence. MDPI.

- National Center for Biotechnology Information. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.

-

National Institutes of Health. Alaproclate, (S)- | C13H18ClNO2 | CID 6603696 - PubChem. [Link]

-

News-Medical.Net. (2021). Half-Life and Withdrawal Symptoms of Antidepressants. [Link]

-

Wikipedia. Antidepressant discontinuation syndrome. [Link]

-

American Addiction Centers. (2024). Antidepressant Withdrawal Symptoms, Timelines & Treatment. [Link]

Sources

- 1. Alaproclate - Wikipedia [en.wikipedia.org]

- 2. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alaproclate | C13H18ClNO2 | CID 2081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Alaproclate--an open clinical study in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Brief History of Antidepressants - Baltimore Jewish Home [thebjh.com]

- 6. Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unveiling the Brain's Secrets: The History of Antidepressants [greenbrooktms.com]

- 8. Antidepressants are selective serotonin neuronal reuptake inhibitors: 40-year history | Danilov | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]

- 9. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Astra AB - Wikipedia [en.wikipedia.org]

- 11. Antidepressants are selective serotonin neuronal reuptake inhibitors: 40-year history | Danilov | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Alaproclate: a pharmacokinetic and biochemical study in patients with dementia of Alzheimer type - PubMed [pubmed.ncbi.nlm.nih.gov]

Alaproclate Hydrochloride: A Technical Guide on its Chemical Structure and Pharmacological Properties

Introduction

Alaproclate hydrochloride, with the developmental code name GEA-654, is a chemical entity that emerged from the pharmaceutical research endeavors of the Swedish company Astra AB (now AstraZeneca) in the 1970s.[1] It was one of the pioneering compounds in the class of selective serotonin reuptake inhibitors (SSRIs), a group of antidepressants that revolutionized the treatment of mood disorders.[1] Despite its promising pharmacological profile, the development of Alaproclate was ultimately discontinued due to observations of liver complications in rodent studies.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and pharmacological characteristics of this compound, intended for an audience of researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is the hydrochloride salt of Alaproclate. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | [1-(4-chlorophenyl)-2-methylpropan-2-yl] 2-aminopropanoate hydrochloride | [1] |

| Synonyms | GEA-654, Alaproclate HCl | [1] |

| CAS Number | 60719-83-7 | [1] |

| Molecular Formula | C₁₃H₁₉Cl₂NO₂ | [2] |

| Molecular Weight | 292.20 g/mol | [2] |

| Appearance | Crystalline solid | [2] |

| Solubility | Soluble in DMSO. | [2] |

Synthesis of Alaproclate

The synthesis of Alaproclate can be achieved through a multi-step process. A general synthetic scheme is outlined below. It is important to note that specific reaction conditions, such as solvents, temperatures, and catalysts, may be subject to optimization for yield and purity.

The synthesis begins with the reaction of methyl 4-chlorophenylacetate with a Grignard reagent, methylmagnesium iodide, to form the tertiary alcohol, 1-(4-chlorophenyl)-2-methyl-2-propanol. This intermediate is then acylated using 2-bromopropionyl bromide to yield an ester. The final step involves the treatment of this ester with ammonia to produce Alaproclate.[1]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be the primary choice for purity assessment and quantification. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would likely provide good separation. UV detection at a wavelength corresponding to the chromophore of the molecule would be appropriate. Method development would involve optimizing the mobile phase composition, pH, and gradient to ensure separation from any potential impurities or degradation products.

Gas Chromatography (GC): GC could be employed for the analysis of residual solvents from the synthesis process. A headspace GC method would be suitable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of the Alaproclate molecule. The spectra would provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS): Mass spectrometry, often coupled with a chromatographic technique (LC-MS or GC-MS), would be used to confirm the molecular weight of Alaproclate and to identify and characterize any impurities or metabolites.

Pharmacology

Alaproclate exhibits a dual mechanism of action, which was a subject of considerable interest during its development.

Primary Mechanism: Selective Serotonin Reuptake Inhibition (SSRI)

The primary pharmacological action of Alaproclate is the selective inhibition of serotonin (5-hydroxytryptamine, 5-HT) reuptake at the presynaptic neuron.[1][3] By blocking the serotonin transporter (SERT), Alaproclate increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This mechanism is the hallmark of the SSRI class of antidepressants.

Secondary Mechanism: Non-competitive NMDA Receptor Antagonism

In addition to its SSRI activity, Alaproclate has been identified as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4] This action is distinct from its effect on serotonin reuptake and suggests a more complex pharmacological profile. The S-(-)-enantiomer of Alaproclate was found to be more potent in this regard than the R-(+)-enantiomer.[4] The clinical significance of this NMDA receptor antagonism in its potential antidepressant effect was an area of active investigation.

Pharmacokinetics

Detailed human pharmacokinetic data for this compound is limited in publicly available literature. However, some key aspects have been reported.

Absorption and Bioavailability: Alaproclate was developed for oral administration.[1] Studies on various tablet formulations in healthy subjects indicated that the extent of bioavailability is dependent on the in vitro dissolution rate. The bioavailability does not fall below 80% of that of an aqueous solution until the mean in vitro dissolution time exceeds approximately 3 hours.[5] This suggests that with an appropriate formulation, good oral absorption can be achieved.

Distribution, Metabolism, and Excretion: Specific data on plasma protein binding, biological half-life, and metabolic pathways of Alaproclate are not well-documented in available scientific literature. As a small molecule drug, it would be expected to undergo hepatic metabolism, likely involving cytochrome P450 enzymes, followed by renal excretion of its metabolites. The identification of specific metabolites has not been reported.

Toxicology

The development of Alaproclate was halted due to findings of hepatotoxicity in rodent studies.[1]

Acute Toxicity: A Safety Data Sheet for this compound provides the following LD50 values in mice:

-

Oral LD50: 901 mg/kg

-

Intraperitoneal LD50: 200 mg/kg

Hepatotoxicity: The specific histopathological or biochemical findings from the rodent studies that led to the discontinuation of Alaproclate's development are not detailed in the available literature. This lack of public data is common for investigational drugs that do not proceed to market.

Historical Development and Discontinuation

Alaproclate (GEA-654) was part of Astra AB's research program in the 1970s to develop novel antidepressant medications.[1] Along with zimelidine and indalpine, it was one of the first selective serotonin reuptake inhibitors to be developed.[1] The compound progressed to at least Phase II clinical trials.[4] However, the emergence of liver complications in preclinical rodent toxicology studies raised significant safety concerns, leading to the discontinuation of its development.[1]

Conclusion

This compound represents an important chapter in the history of psychopharmacology. As one of the earliest SSRIs, it contributed to the paradigm shift in the treatment of depression. Its dual mechanism of action as both an SSRI and an NMDA receptor antagonist made it a compound of significant scientific interest. Although its development was terminated due to safety concerns, the story of Alaproclate underscores the critical role of preclinical toxicology in drug development and serves as a valuable case study for researchers and scientists in the field. The limited availability of detailed data highlights the challenges in retrospectively analyzing the full profile of discontinued investigational drugs.

References

- Alaproclate - Wikipedia. [URL: https://en.wikipedia.

- Effects of acute systemic treatment with the 5 HT-uptake blocker alaproclate on tissue levels and release of substance P in rat periaqueductal grey - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7545268/]

- ¹H NMR spectrum of Compound 32 - The Royal Society of Chemistry. [URL: https://www.rsc.

- Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6143573/]

- Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7996440/]

- Alaproclate, (S)- | C13H18ClNO2 | CID 6603696 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6603696]

- This compound, (R)- | C13H19Cl2NO2 | CID 23622191 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/23622191]

- Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm)... - ResearchGate. [URL: https://www.researchgate.net/figure/H-NMR-spectral-data-the-chemical-shift-values-dH-ppm-with-coupling-constants-J-Hz_tbl3_271216315]

- Development and Validation of Stability Indicating Assay Method Using RP-HPLC For Determination of Antiepileptic Drugs in Presen - bepls. [URL: https://www.bepls.com/apl_10_5/17.pdf]

- Analysis of Investigational Drugs in Biological Fluids - Method Development and Analysis of Pre-Clinical Samples - DTIC. [URL: https://apps.dtic.mil/sti/pdfs/ADA397858.pdf]

- This compound, (S)- - precisionFDA. [URL: https://precision.fda.gov/substances/UAV611D1BW]

- Alaproclate HCl | CAS# 60719-83-7 | SSRI | MedKoo. [URL: https://www.medkoo.com/products/36521]

- Alaproclate | Serotonin Reuptake Inhibitor - MedchemExpress.com. [URL: https://www.medchemexpress.

- In vitro metabolism of alachlor by human liver microsomes and human cytochrome P450 isoforms - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/10419208/]

- Astra AB - Wikipedia. [URL: https://en.wikipedia.org/wiki/Astra_AB]

- Correlations between in vitro dissolution rate and bioavailability of alaproclate tablets. [URL: https://pubmed.ncbi.nlm.nih.gov/7151877/]

- Quantitative determination of endogenous compounds in biological fluids using chromatographic techniques - CST Technologies. [URL: https://www.cst-technologies.com/pdf/endogenous_compounds.pdf]

- human pharmacokinetic parameters: Topics by Science.gov. [URL: https://www.science.gov/topicpages/h/human+pharmacokinetic+parameters]

- Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites - MDPI. [URL: https://www.mdpi.com/2079-6382/12/2/194]

- Advances in Sample Preparation for Biological Fluids | LCGC International. [URL: https://www.chromatographyonline.

- Non-proliferative Lesions of the Nervous System in Rats - Society of Toxicologic Pathology. [URL: https://www.toxpath.org/docs/SSNDC/NervousSystemNon-prolif.pdf]

- metabolic stability & determining intrinsic drug clearance - YouTube. [URL: https://www.youtube.

- (PDF) Development and Validation of Quality by Design‐Based HPLC Method for Impurity Profiling of Alprazolam - ResearchGate. [URL: https://www.researchgate.net/publication/385897092_Development_and_Validation_of_Quality_by_Design-Based_HPLC_Method_for_Impurity_Profiling_of_Alprazolam]

- Quantitative structure–pharmacokinetics relationship for plasma protein binding of neutral drugs - SciSpace. [URL: https://typeset.

- Potency and plasma protein binding of drugs in vitro-a potentially misleading pair for predicting in vivo efficacious concentrations in humans - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31235948/]

- In Vitro Drug Metabolism Using Liver Microsomes - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27636111/]

- Histopathology of Preclinical Toxicity Studies - ResearchGate. [URL: https://www.researchgate.net/publication/259590823_Histopathology_of_Preclinical_Toxicity_Studies]

- Analysis of Drugs from Biological Samples - | International Journal of Innovative Science and Research Technology. [URL: https://ijisrt.com/assets/upload/files/IJISRT23MAY124.pdf]

- Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. [URL: https://www.waters.com/webassets/cms/library/docs/720001790en.pdf]

- Drug-plasma protein binding characterization using SPR - Cytiva Life Sciences. [URL: https://www.cytivalifesciences.

- In Vitro Drug Metabolism Studies Using Human Liver Microsomes - ResearchGate. [URL: https://www.researchgate.net/publication/339185116_In_Vitro_Drug_Metabolism_Studies_Using_Human_Liver_Microsomes]

- (PDF) Potency and plasma protein binding of drugs in vitro —a potentially misleading pair for predicting in vivo efficacious concentrations in humans - ResearchGate. [URL: https://www.researchgate.

- Synthesis and Pharmacological Characterization of Two Novel, Brain Penetrating P2X7 Antagonists - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3656360/]

- Pharmacokinetic parameters important for good oral bioavailability of compounds.. [URL: https://www.researchgate.net/figure/Pharmacokinetic-parameters-important-for-good-oral-bioavailability-of-compounds_tbl4_324467008]

-

Research Article . [URL: http://www.ijrap.net/admin/php/uploads/477_pdf.pdf]

- Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in. [URL: https://jag.journalagent.com/tjps/pdfs/TJPS_27_4_467_479.pdf]

- DEVELOPMENT AND VALIDATION OF RP- HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF ENALAPRIL MALEATE AND DILTIAZEM HYDROCHLORIDE I - IJNRD. [URL: https://www.ijnrd.org/papers/IJNRD2101016.pdf]

- Efficacy and safety of the ustekinumab biosimilar ABP 654 in patients with moderate-to-severe plaque psoriasis: a randomized double-blinded active-controlled comparative clinical study over 52 weeks - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39464673/]

- Pharmacokinetic Similarity of ABP 654, an Ustekinumab Biosimilar Candidate: Results from a Randomized, Double-blind Study in Healthy Subjects - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37781702/]

- Projecting human pharmacokinetics of therapeutic antibodies from nonclinical data: What have we learned? - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3068807/]

- Predicting human pharmacokinetics from preclinical data | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10619179/]

Sources

- 1. Alaproclate - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Correlations between in vitro dissolution rate and bioavailability of alaproclate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Preclinical Studies on Alaproclate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Alaproclate Hydrochloride

This compound is a selective serotonin reuptake inhibitor (SSRI) that was developed in the 1970s by the Swedish pharmaceutical company Astra AB (now AstraZeneca) as a potential antidepressant.[1] Along with zimelidine and indalpine, it was one of the first of its kind.[1] While its development was discontinued due to observations of liver complications in rodent studies, the preclinical research conducted on Alaproclate provides valuable insights into the pharmacology and toxicology of SSRIs.[1][2] This guide will delve into the core preclinical studies essential for characterizing a compound like Alaproclate, offering a framework for researchers in the field of antidepressant drug development.

Alaproclate's primary mechanism of action is the inhibition of serotonin (5-HT) reuptake.[3][4][5] It also exhibits properties as a non-competitive NMDA receptor antagonist.[1][6] Understanding these dual actions is critical for interpreting its pharmacological profile.

Part 1: In Vitro Characterization: Establishing the Pharmacological Profile

The initial phase of preclinical assessment involves a comprehensive in vitro evaluation to determine the compound's potency, selectivity, and potential off-target effects.

Primary Target Engagement: Serotonin Reuptake Inhibition

The cornerstone of Alaproclate's preclinical assessment is quantifying its ability to inhibit the serotonin transporter (SERT).

Experimental Protocol: Serotonin Reuptake Inhibition Assay

This assay measures the ability of a test compound to block the uptake of radiolabeled or fluorescent serotonin into cells expressing SERT.

Methodology:

-

Cell Culture: Utilize cell lines stably expressing the human serotonin transporter (hSERT), such as HEK293 cells, or use synaptosomes prepared from rat brain tissue.[7][8]

-

Compound Incubation: Incubate the cells or synaptosomes with varying concentrations of this compound.

-

Substrate Addition: Introduce a radiolabeled ([³H]5-HT) or fluorescent analog of serotonin to the system.[7][9][10]

-

Uptake Measurement: After a defined incubation period, measure the amount of substrate taken up by the cells. For radiolabeled substrates, this is typically done using liquid scintillation counting. For fluorescent substrates, a microplate reader is used to measure the increase in intracellular fluorescence.[7]

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of Alaproclate required to inhibit 50% of serotonin reuptake.

A lower IC₅₀ value indicates greater potency. For Alaproclate, studies have demonstrated its efficacy in blocking serotonin uptake.[11]

Selectivity Profiling: Assessing Off-Target Interactions

To ensure a favorable safety profile, it is crucial to assess the compound's interaction with other neurotransmitter transporters and receptors. Alaproclate was found to be highly selective for the serotonin transporter with negligible action on norepinephrine and dopamine uptake mechanisms.[11]

Experimental Protocol: Receptor and Transporter Binding Assays

These assays determine the affinity of the compound for a wide range of biological targets.

Methodology:

-

Target Preparation: Utilize cell membranes or purified receptors and transporters for targets of interest, such as dopamine transporters (DAT), norepinephrine transporters (NET), and various adrenergic, histaminergic, and muscarinic receptors.[11]

-

Radioligand Binding: Incubate the target preparation with a specific radioligand in the presence of varying concentrations of Alaproclate.

-

Detection: Measure the displacement of the radioligand by Alaproclate to determine its binding affinity (Ki).

Studies on Alaproclate showed it was practically devoid of action on 5-HT, histamine-H1, alpha 1, alpha 2-adrenergic, and dopamine D2 receptors, and had a negligible effect on muscarinic receptors.[11]

Functional Assays: Exploring the NMDA Receptor Antagonism

Alaproclate has been identified as a non-competitive NMDA receptor antagonist.[1][6] This secondary mechanism could contribute to its overall pharmacological effect.

Experimental Protocol: Electrophysiology or Calcium Imaging

These functional assays measure the effect of the compound on NMDA receptor activity.

Methodology (Calcium Imaging):

-

Cell Culture: Use primary neuronal cultures, such as cerebellar granule cells.[6]

-

Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2).

-

Compound Application: Apply varying concentrations of Alaproclate to the cells.

-

NMDA Stimulation: Stimulate the cells with NMDA and measure the resulting change in intracellular calcium concentration using fluorescence microscopy.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of the NMDA-induced calcium response.

Studies have shown that Alaproclate blocks NMDA-induced responses in a noncompetitive manner with an IC₅₀ value of 0.3 microM.[6]

Part 2: In Vivo Evaluation: From Animal Models to Pharmacokinetics

Following in vitro characterization, in vivo studies are essential to understand the compound's effects in a whole-organism context.

Pharmacodynamic Studies: Assessing Antidepressant-like Activity

Animal models of depression are used to evaluate the potential therapeutic efficacy of a compound.

Experimental Protocol: Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for antidepressant activity.[12][13][14][15]

Methodology:

-

Animal Dosing: Administer this compound or a vehicle control to rodents (mice or rats) via an appropriate route (e.g., intraperitoneal injection).[16]

-

Test Procedure: Place the animal in a cylinder of water from which it cannot escape.[12][13]

-

Behavioral Scoring: Record the duration of immobility (floating) versus active behaviors (swimming, climbing) over a set period (typically the last four minutes of a six-minute test).[13]

-

Data Analysis: A significant decrease in immobility time in the Alaproclate-treated group compared to the control group is indicative of antidepressant-like activity.[12][14]

Alaproclate has been shown to decrease immobility time in the forced swim test in rats, suggesting antidepressant-like effects.[17]

Workflow for the Forced Swim Test

Caption: Workflow of the Forced Swim Test for antidepressant screening.

Pharmacokinetic (ADME) Studies

Pharmacokinetic studies are crucial for understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug, which helps in determining appropriate dosing regimens.

Key Parameters to Evaluate:

-

Absorption: Determine the rate and extent of absorption after different routes of administration.

-

Distribution: Assess the compound's distribution into various tissues, including the brain.

-

Metabolism: Identify the major metabolic pathways and the enzymes involved, particularly Cytochrome P450 (CYP) enzymes.

-

Excretion: Determine the primary routes of elimination from the body.

Clinical studies in humans showed that Alaproclate is rapidly absorbed with an elimination half-life of approximately 7.1 hours and plasma protein binding of 82%.[18]

Experimental Protocol: In Vitro Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of a compound to inhibit major CYP enzymes, which is a common cause of drug-drug interactions.[19][20][21]

Methodology:

-

Incubation: Incubate human liver microsomes with a specific probe substrate for each CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and varying concentrations of Alaproclate.[19][20][21][22]

-

Metabolite Quantification: After incubation, measure the formation of the specific metabolite of the probe substrate using LC-MS/MS.[19]

-

Data Analysis: Calculate the IC₅₀ value for the inhibition of each CYP isoform.[19][21]

This information is critical for predicting potential drug-drug interactions.

Signaling Pathway of Alaproclate's Primary Action

Caption: Alaproclate inhibits serotonin reuptake at the presynaptic neuron.

Part 3: Toxicology and Safety Pharmacology

A thorough toxicological evaluation is paramount to identify potential adverse effects and determine the safety margin of a new drug candidate.

In Vitro Toxicology

Initial toxicity screening is often performed using in vitro methods to identify potential liabilities early in development.

Key Assays:

-

Cytotoxicity Assays: Evaluate the compound's toxicity in various cell lines (e.g., HepG2 for hepatotoxicity).

-

Genotoxicity Assays: Assess the potential for the compound to damage DNA (e.g., Ames test, micronucleus test).

-

hERG Channel Assay: Determine the risk of cardiac arrhythmia by measuring the compound's effect on the hERG potassium channel.

In Vivo Toxicology

In vivo toxicology studies are conducted in animal models to assess the systemic toxicity of the compound.

Study Designs:

-

Acute Toxicity Studies: Determine the effects of a single high dose of the compound.

-

Repeat-Dose Toxicity Studies: Evaluate the effects of repeated administration of the compound over various durations (e.g., 28-day, 90-day studies) in at least two species (one rodent, one non-rodent).

These studies involve comprehensive monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues. For Alaproclate, liver complications observed in rodent studies were a key factor in the discontinuation of its development.[1][2]

Conclusion

The preclinical evaluation of this compound, despite its discontinued development, serves as a valuable case study for researchers in the field of antidepressant drug discovery. A systematic and rigorous approach, encompassing in vitro pharmacology, in vivo efficacy and safety studies, and comprehensive ADME and toxicology profiling, is essential for the successful development of new therapeutics. The insights gained from the preclinical studies of early SSRIs like Alaproclate have paved the way for the development of safer and more effective treatments for depressive disorders.

References

- Ögren, S. O., Hall, H., Köhler, C., Magnusson, O., & Sjöstrand, S. E. (1984). Alaproclate, a new selective 5-HT uptake inhibitor with therapeutic potential in depression and senile dementia. Journal of Neural Transmission, 59(4), 265–288.

- Bergman, I., Bråne, G., Gottfries, C. G., Jostell, K. G., Karlsson, I., & Svennerholm, L. (1983). Alaproclate: a pharmacokinetic and biochemical study in patients with dementia of Alzheimer type. Psychopharmacology, 80(3), 279–283.

- Ögren, S. O., & Johansson, C. (1985). In vivo and in vitro studies on the potentiation of muscarinic receptor stimulation by alaproclate, a selective 5-HT uptake blocker. Journal of Neural Transmission, 61(1-2), 1–18.

-

Factsheet on the forced swim test. (n.d.). Understanding Animal Research. Retrieved from [Link]

-

Alaproclate. (n.d.). Nephilidae. Retrieved from [Link]

-

Alaproclate. (n.d.). In Wikipedia. Retrieved from [Link]

- The Mouse Forced Swim Test. (2012). Journal of Visualized Experiments, (59), e3638.

-

Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. (2024). NSW Department of Primary Industries. Retrieved from [Link]

-

Forced Swim Test v.3. (n.d.). University of Iowa. Retrieved from [Link]

- Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.

- Brodin, E., Linderoth, B., Goiny, M., Yamamoto, Y., Gazelius, B., & Ungerstedt, U. (1994). Effects of acute systemic treatment with the 5 HT-uptake blocker alaproclate on tissue levels and release of substance P in rat periaqueductal grey. British Journal of Pharmacology, 113(2), 485–492.

-

Alaproclate. (n.d.). PubChem. Retrieved from [Link]

- Pozza, M. F., Schiavo, G., & Valerio, E. (1994). Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow. The Journal of Pharmacology and Experimental Therapeutics, 271(3), 1314–1319.

-

Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved from [Link]

- Clark, T. M., Hirschler, A., & Lawecki, J. L. (2004). Actions of the serotonin-selective reuptake inhibitor alaproclate in the larval mosquito: does serotonin regulate hemolymph pH?

- De Doncker, K., Rombouts, M., Luyckx, V., De Smedt, B., Van der Veken, P., & De Winter, B. Y. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 95(33), 12399–12407.

-

SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved from [Link]

-

Cytochrome P450 Inhibition Assay. (n.d.). Creative Bioarray. Retrieved from [Link]